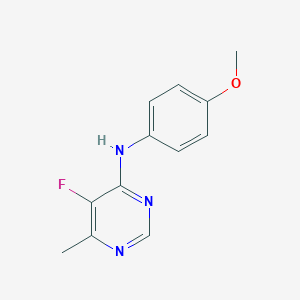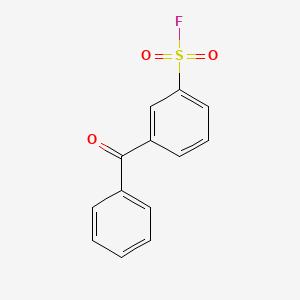
3-Benzoylbenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylbenzenesulfonyl fluoride is an organic compound with the molecular formula C13H9FO3S. It is a derivative of benzenesulfonyl fluoride, characterized by the presence of a benzoyl group attached to the benzene ring.
Preparation Methods
The synthesis of 3-Benzoylbenzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with benzoyl chloride in the presence of a fluorinating agent. One common method is the use of potassium fluoride (KF) in acetonitrile as a solvent. The reaction proceeds under mild conditions, yielding the desired sulfonyl fluoride product .
Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts can enhance the reaction rate and yield, making the process more economically viable .
Chemical Reactions Analysis
3-Benzoylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the substituents attached to the benzene ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming biaryl compounds when reacted with boronic acids in the presence of a palladium catalyst.
Common reagents used in these reactions include potassium fluoride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner used .
Scientific Research Applications
3-Benzoylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemical Biology: The compound’s reactivity with nucleophiles makes it useful for labeling and modifying biomolecules, aiding in the study of protein function and interactions.
Material Science: Its derivatives are employed in the development of advanced materials, including polymers and coatings, due to their stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Benzoylbenzenesulfonyl fluoride primarily involves its ability to form covalent bonds with nucleophilic residues in target molecules. For instance, as an inhibitor of human neutrophil elastase, it binds to the serine residue in the enzyme’s active site, forming a stable covalent complex that prevents substrate binding and enzyme activity . This mechanism is crucial for its potential therapeutic applications in treating inflammatory conditions.
Comparison with Similar Compounds
3-Benzoylbenzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as benzenesulfonyl fluoride and toluenesulfonyl fluoride. While all these compounds share the sulfonyl fluoride functional group, this compound is unique due to the presence of the benzoyl group, which imparts distinct reactivity and potential for forming more complex structures .
Similar compounds include:
Benzenesulfonyl Fluoride: Lacks the benzoyl group, making it less reactive in certain substitution reactions.
Toluenesulfonyl Fluoride: Contains a methyl group instead of a benzoyl group, affecting its steric and electronic properties.
Properties
IUPAC Name |
3-benzoylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3S/c14-18(16,17)12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHWXCAEGFBAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
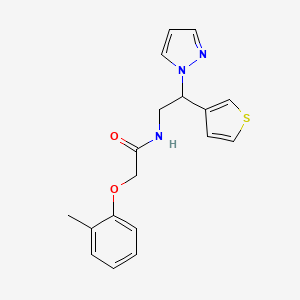
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2707189.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N-methylnaphthalene-2-carboxamide](/img/structure/B2707190.png)
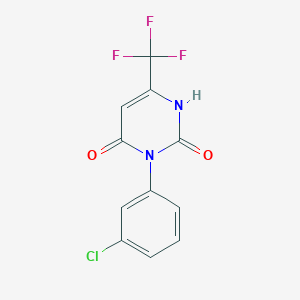
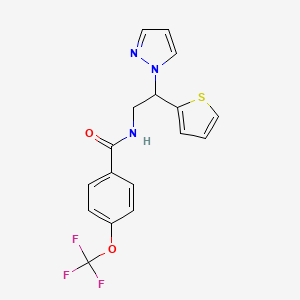
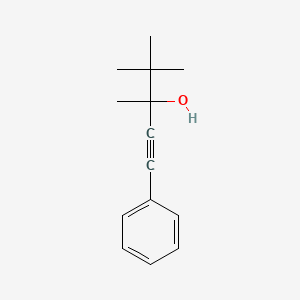
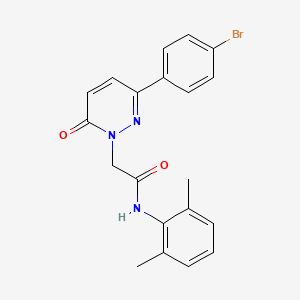
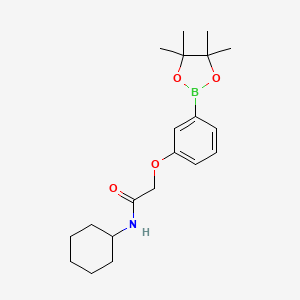
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2707200.png)

![methyl 6-acetyl-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707202.png)
![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2707203.png)
![5-(2-ethylpyrazole-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2707205.png)
